molecular formula C26H34N6O3 B1194567 GNE-555

GNE-555

Katalognummer: B1194567
Molekulargewicht: 478.59
InChI-Schlüssel: NHJAMHLWORQRFH-XWFZLUIHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GNE-555 is a novel, orally bioavailable, potent and selective mTOR inhibitor with potential anticancer activity. GNE-55 exhibited single-digit nanomolar mTOR cellular activity, excellent kinase selectivity, highly desirable free drug clearance, and excellent oral exposure in both mouse and dog. Furthermore, this compound displayed similar efficacy at less than half the dose of GDC-0349 in a 14-day tumor growth inhibition study.

Wissenschaftliche Forschungsanwendungen

Cancer Research

GNE-555 has demonstrated significant antiproliferative activity against various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer cells. Its mechanism involves inhibition of the mTOR pathway, which is crucial for cell growth and proliferation.

Key Findings:

  • Antiproliferative Activity : this compound effectively inhibits the growth of cancer cells, suggesting its potential as a therapeutic agent in oncology .
  • Mechanism of Action : As an mTOR inhibitor, this compound disrupts critical signaling pathways that facilitate tumor growth and survival .

Neurodegenerative Disease Research

Recent studies have explored this compound's role in modulating amyloid-beta production, particularly in Alzheimer's disease models. The compound has been noted for its ability to shift amyloid peptide production towards less toxic forms.

Key Findings:

  • Amyloid Modulation : this compound has been shown to lower levels of the toxic amyloid-beta 42 while increasing less harmful forms such as amyloid-beta 37 and 38, thereby potentially reducing the risk of plaque formation associated with Alzheimer's disease .
  • Blood-Brain Barrier Penetration : The compound effectively crosses the blood-brain barrier, which is critical for its application in treating central nervous system disorders .

Data Tables

Application AreaKey FindingsReferences
Cancer ResearchInhibits growth of PC3 and MCF-7 cells
Neurodegenerative DiseasesModulates amyloid-beta production
Blood-Brain BarrierSuccessfully crosses barrier

Case Study 1: Cancer Cell Lines

In vitro studies have demonstrated that this compound significantly reduces cell viability in prostate and breast cancer cell lines. The treatment resulted in a dose-dependent decrease in cell proliferation, indicating its potential as a therapeutic agent.

Case Study 2: Alzheimer's Disease Model

In a preclinical model using transgenic mice, chronic administration of this compound led to a significant reduction in amyloid plaques. Behavioral assessments indicated improved cognitive function compared to control groups, suggesting that this compound may offer protective effects against cognitive decline associated with Alzheimer's disease .

Eigenschaften

Molekularformel

C26H34N6O3

Molekulargewicht

478.59

IUPAC-Name

1-ethyl-3-(4-((6S,9R)-4-((S)-3-methylmorpholino)-10-(oxetan-3-yl)-6,7,8,9-tetrahydro-5H-6,9-epiminocyclohepta[d]pyrimidin-2-yl)phenyl)urea

InChI

InChI=1S/C26H34N6O3/c1-3-27-26(33)28-18-6-4-17(5-7-18)24-29-23-21(25(30-24)31-10-11-34-13-16(31)2)12-19-8-9-22(23)32(19)20-14-35-15-20/h4-7,16,19-20,22H,3,8-15H2,1-2H3,(H2,27,28,33)/t16-,19-,22+/m0/s1

InChI-Schlüssel

NHJAMHLWORQRFH-XWFZLUIHSA-N

SMILES

O=C(NC1=CC=C(C2=NC(N3[C@@H](C)COCC3)=C(C[C@]4([H])CC[C@@]5([H])N4C6COC6)C5=N2)C=C1)NCC

Aussehen

Solid powder

Reinheit

>98%

Haltbarkeit

>5 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

GNE555;  GNE 555;  GNE-555.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GNE-555
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
GNE-555
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
GNE-555
Reactant of Route 4
Reactant of Route 4
GNE-555
Reactant of Route 5
Reactant of Route 5
GNE-555
Reactant of Route 6
Reactant of Route 6
GNE-555

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.